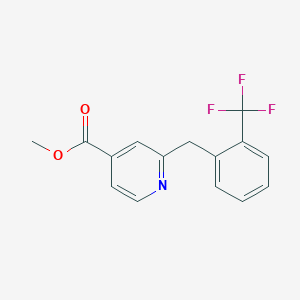

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate

Übersicht

Beschreibung

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate is an organic compound with the molecular formula C15H12F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to an isonicotinate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate typically involves the esterification of isonicotinic acid with methyl alcohol in the presence of a catalyst. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Sulfuric acid or hydrochloric acid

Solvent: Methanol

The trifluoromethylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as hydroxide ions can replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Hydrogen gas with palladium on carbon

Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Hydroxylated derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure-Activity Relationship

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate can be synthesized through various methods, often involving the reaction of isonicotinic acid derivatives with trifluoromethyl-substituted benzyl halides. The structural features of this compound allow it to interact with biological targets effectively.

Key Synthesis Pathways

- Base-Catalyzed Reactions : Utilizing bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitutions.

- Palladium-Catalyzed Cross-Coupling : Employing palladium catalysts for Suzuki or Heck reactions to introduce trifluoromethyl groups onto aromatic systems.

The compound has shown promising biological activities, particularly in the following areas:

Antiviral Activity

Research indicates that derivatives of isonicotinic acid, including this compound, exhibit inhibitory effects against viral replication, particularly HIV-1. These compounds may act as allosteric inhibitors of reverse transcriptase and RNase H functions, which are crucial for viral replication.

- Case Study : A study reported a related compound's IC50 value at 14 µM against RNase H, demonstrating potential as a lead for developing new antiviral agents .

Cancer Research

Compounds with similar structures have been investigated for their effects on cancer cell lines. The trifluoromethyl group enhances lipophilicity and biological activity, potentially leading to better therapeutic outcomes in treating various cancers.

- Case Study : Research into related pyrazine compounds has shown effectiveness against non-small cell lung cancer (NSCLC) and prostate cancer .

Pharmacological Applications

This compound may modulate various receptors involved in disease processes:

Adenosine Receptors

Research indicates that compounds with similar structures can target adenosine receptors implicated in neurological disorders and cancer. The modulation of these receptors could lead to new treatments for conditions such as Parkinson's disease and cognitive impairments .

Antimicrobial Properties

Some derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections and contributing to antibiotic development.

Toxicological Studies

Understanding the safety profile of this compound is critical for its development as a therapeutic agent. Preliminary studies indicate that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain selectivity towards target cells without significant toxicity .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 Value (µM) | Notes |

|---|---|---|---|

| RNase H Inhibition | Related Compound | 14 | Effective against HIV-1 replication |

| Cancer Cell Lines | Trifluoromethyl Derivative | Varies | Potential treatment for NSCLC |

| Adenosine Receptor | Pyrazine Compounds | Varies | Implicated in neurological disorders |

| Antimicrobial | Various Derivatives | Varies | Activity against specific bacterial strains |

Wirkmechanismus

The mechanism of action of Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-(benzyl)isonicotinate

- Methyl 2-(2-fluorobenzyl)isonicotinate

- Methyl 2-(2-chlorobenzyl)isonicotinate

Uniqueness

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate is an organic compound that has attracted attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The chemical structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 299.25 g/mol

The trifluoromethyl group contributes to the compound's stability and interaction with biological membranes, making it a candidate for drug delivery systems .

The proposed mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes and receptors. The lipophilic nature allows for better membrane penetration, potentially modulating the activity of various biological pathways. This compound may exhibit effects similar to other nicotinic acid derivatives, which have been studied for their roles in metabolic regulation and anti-inflammatory responses .

Antimicrobial Activity

Research indicates that derivatives of isonicotinate compounds exhibit varying degrees of antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. This compound's structural similarities suggest potential antimicrobial properties, although specific data on this compound remains limited.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Methyl 6-(trifluoromethyl)nicotinate | 12.5 - 25 | E. coli, S. aureus |

| Methyl 2-methyl-6-(trifluoromethyl)nicotinate | 10 - 20 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays have been performed on various derivatives related to isonicotinate structures. For example, some studies report IC values ranging from 1.5 µM to over 100 µM against different cancer cell lines . While specific cytotoxicity data for this compound is not available, its structural analogs suggest a potential for significant cytotoxic effects.

Case Studies

- Antiviral Activities : A study involving compounds structurally related to methyl isonicotinate demonstrated promising antiviral activities against HIV-1 by inhibiting reverse transcriptase (RT). The compounds showed IC values as low as 14 µM, indicating potential therapeutic applications in viral infections .

- Neuroprotective Effects : Research on related trifluoromethylated compounds has indicated neuroprotective properties, suggesting that this compound may also exhibit similar effects through modulation of neuroinflammatory pathways .

Eigenschaften

IUPAC Name |

methyl 2-[[2-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-14(20)11-6-7-19-12(9-11)8-10-4-2-3-5-13(10)15(16,17)18/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXANUHIOOQNLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.